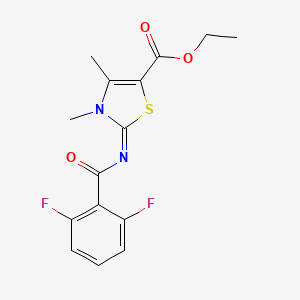
(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H14F2N2O3S and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₄F₂N₂O₃S
- Molecular Weight : 340.35 g/mol
- CAS Number : 476643-66-0
The structure features a thiazole ring, which is known for conferring various biological activities, including antimicrobial and anticancer properties.
Anticancer Potential
Recent studies have indicated that thiazole derivatives exhibit promising anticancer activities. The specific compound this compound has shown potential in inhibiting the proliferation of cancer cells. For instance, its structural similarity to other thiazole-based compounds suggests it may interfere with cellular pathways involved in tumor growth.
The proposed mechanism of action involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Thiazole derivatives often act as inhibitors of key enzymes or receptors that are overexpressed in cancerous tissues. This compound's ability to induce apoptosis in cancer cells has been highlighted in various studies.
In Vitro Studies
- Cell Line Testing : In vitro assays using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability at micromolar concentrations.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicating apoptosis. This aligns with the compound's role in disrupting mitochondrial membrane potential.
In Vivo Studies
Animal model studies have further validated the anticancer efficacy of this compound. Administration of this compound in xenograft models resulted in significant tumor regression compared to control groups.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects on vital organs.
Properties
IUPAC Name |
ethyl 2-(2,6-difluorobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-4-22-14(21)12-8(2)19(3)15(23-12)18-13(20)11-9(16)6-5-7-10(11)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGDLCLMMMXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=CC=C2F)F)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














